molecular formula C24H23FN2O6S B12495943 ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate

ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate

Cat. No.: B12495943
M. Wt: 486.5 g/mol
InChI Key: MDJXFUOSXOQATN-UHFFFAOYSA-N
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Description

Ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycine Derivative: The reaction begins with the formation of a glycine derivative by reacting glycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-Methoxyaniline: The glycine derivative is then coupled with 4-methoxyaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Esterification: The final step involves esterification with ethyl 2-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and ester groups play a crucial role in binding to the active sites of these targets, modulating their activity. The aromatic rings contribute to the compound’s overall stability and specificity in binding interactions.

Comparison with Similar Compounds

Ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    Ethyl 4-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate: Positional isomer with different reactivity and binding properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23FN2O6S

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzoate

InChI

InChI=1S/C24H23FN2O6S/c1-3-33-24(29)21-6-4-5-7-22(21)26-23(28)16-27(18-10-12-19(32-2)13-11-18)34(30,31)20-14-8-17(25)9-15-20/h4-15H,3,16H2,1-2H3,(H,26,28)

InChI Key

MDJXFUOSXOQATN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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